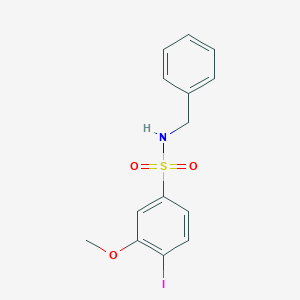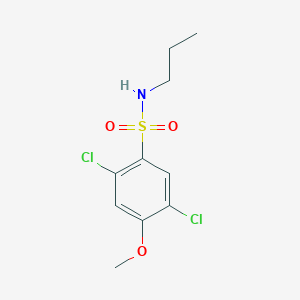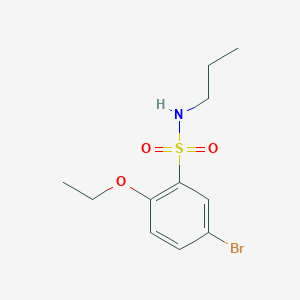
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (DMT) is a chemical compound that has gained significant attention in the field of scientific research. DMT is a triazole-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. This compound is believed to interact with serotonin receptors in the brain, specifically the 5-HT2A receptor. This compound is also believed to activate the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce hallucinations and altered states of consciousness. This compound has also been shown to increase heart rate and blood pressure. This compound has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its unique chemical structure, which allows for the development of new drugs and drug delivery systems. However, this compound also has limitations, including its potential for abuse and its limited availability.
Future Directions
There are several future directions for the research on N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One future direction is the development of new drugs based on the chemical structure of this compound. Another future direction is the development of new drug delivery systems using this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.
Conclusion:
In conclusion, this compound is a triazole-based compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been used in various scientific research applications. This compound is believed to interact with serotonin receptors in the brain and has been shown to have various biochemical and physiological effects. This compound has several advantages for lab experiments, including its unique chemical structure, but also has limitations, including its potential for abuse and limited availability. There are several future directions for the research on this compound, including the development of new drugs and drug delivery systems and further research on its mechanism of action and potential therapeutic uses.
Synthesis Methods
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, copper-catalyzed azide-alkyne cycloaddition, and Staudinger ligation. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction of an azide and an alkyne to form a triazole ring. The copper-catalyzed azide-alkyne cycloaddition reaction is a click chemistry reaction that involves the reaction of an azide and an alkyne in the presence of copper catalyst. The Staudinger ligation involves the reaction of an azide and a phosphine to form an amide bond.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used in various scientific research applications, including drug discovery, drug delivery, and bioconjugation. This compound has been used as a scaffold for the development of new drugs due to its unique chemical structure. This compound has also been used as a drug delivery system for targeted drug delivery. This compound has been conjugated with various molecules, including peptides and antibodies, to target specific cells or tissues.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-17(20-21-22(12)13-7-5-4-6-8-13)18(23)19-15-11-14(24-2)9-10-16(15)25-3/h4-11H,1-3H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCLHIXOBTYPMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497994.png)
![2-{[(4-Bromo-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497995.png)
![2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497996.png)
![2-{[(4-Chloro-2,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497997.png)
![(3,5-Dimethylphenyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B497998.png)
amine](/img/structure/B497999.png)






